molecular formula C10H13ClN2O3S2 B11044195 5-chloro-N-methyl-3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxamide

5-chloro-N-methyl-3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxamide

Cat. No.: B11044195
M. Wt: 308.8 g/mol
InChI Key: CBAZNJKNHIJBTP-UHFFFAOYSA-N
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Description

5-Chloro-N-methyl-3-(pyrrolidine-1-sulfonyl)thiophene-2-carboxamide is a synthetic compound with a complex structure that includes a thiophene ring, a pyrrolidine sulfonyl group, and a carboxamide group

Preparation Methods

The synthesis of 5-chloro-N-methyl-3-(pyrrolidine-1-sulfonyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorine Atom: Chlorination of the thiophene ring is usually performed using reagents like thionyl chloride or sulfuryl chloride.

    Attachment of the Pyrrolidine Sulfonyl Group: This step involves the reaction of the thiophene derivative with a sulfonyl chloride derivative of pyrrolidine.

    Formation of the Carboxamide Group: The final step typically involves the reaction of the intermediate compound with methylamine to form the carboxamide group.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

5-Chloro-N-methyl-3-(pyrrolidine-1-sulfonyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carboxamide group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Chloro-N-methyl-3-(pyrrolidine-1-sulfonyl)thiophene-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Research: It is used in studies investigating its effects on cellular processes and its potential as a tool for probing biological pathways.

    Industrial Applications: The compound’s unique chemical properties make it useful in various industrial processes, such as catalysis and material science.

Mechanism of Action

The mechanism of action of 5-chloro-N-methyl-3-(pyrrolidine-1-sulfonyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

5-Chloro-N-methyl-3-(pyrrolidine-1-sulfonyl)thiophene-2-carboxamide can be compared with other similar compounds, such as:

    5-Chloro-3-(N-methylsulfamoyl)-thiophene-2-carboxylic acid methyl ester: This compound shares a similar thiophene ring structure but differs in the functional groups attached.

    N-Methyl-3-(pyrrolidine-1-sulfonyl)thiophene-2-carboxamide: This compound lacks the chlorine atom, which may affect its reactivity and biological activity.

The uniqueness of 5-chloro-N-methyl-3-(pyrrolidine-1-sulfonyl)thiophene-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H13ClN2O3S2

Molecular Weight

308.8 g/mol

IUPAC Name

5-chloro-N-methyl-3-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide

InChI

InChI=1S/C10H13ClN2O3S2/c1-12-10(14)9-7(6-8(11)17-9)18(15,16)13-4-2-3-5-13/h6H,2-5H2,1H3,(H,12,14)

InChI Key

CBAZNJKNHIJBTP-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=C(S1)Cl)S(=O)(=O)N2CCCC2

Origin of Product

United States

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